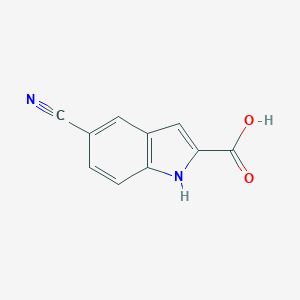
1-Methyl-2-sulfanylideneazepan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-sulfanylideneazepan-4-one, also known as thioctic acid, is an organic compound that is widely used in scientific research. It is a sulfur-containing compound that is synthesized through a multi-step process. Thioctic acid is a potent antioxidant that has been found to have numerous biochemical and physiological effects.
作用機序
Thioctic acid acts as an antioxidant by donating electrons to free radicals and neutralizing them. It also enhances the activity of other antioxidants, such as glutathione and vitamin C. Thioctic acid has been found to activate various cell signaling pathways, including the Nrf2 pathway, which regulates antioxidant gene expression. Thioctic acid has also been shown to modulate the activity of various enzymes involved in energy metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase.
Biochemical and Physiological Effects:
Thioctic acid has been found to have numerous biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity in cells and animal models of diabetes. Thioctic acid has also been found to protect against neurodegeneration and cognitive decline in animal models of Alzheimer's disease. Moreover, 1-Methyl-2-sulfanylideneazepan-4-one acid has been shown to improve endothelial function and reduce inflammation in animal models of cardiovascular disease.
実験室実験の利点と制限
Thioctic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. Thioctic acid is also stable and can be stored for long periods without degradation. However, 1-Methyl-2-sulfanylideneazepan-4-one acid has some limitations in lab experiments. It has poor solubility in water, which can limit its bioavailability. Moreover, 1-Methyl-2-sulfanylideneazepan-4-one acid can interfere with some assays that rely on the oxidation of substrates.
将来の方向性
Thioctic acid research has several future directions. One area of research is the potential therapeutic effects of 1-Methyl-2-sulfanylideneazepan-4-one acid in various diseases, including diabetes, Alzheimer's disease, and cardiovascular disease. Another area of research is the development of 1-Methyl-2-sulfanylideneazepan-4-one acid analogs with improved bioavailability and potency. Moreover, 1-Methyl-2-sulfanylideneazepan-4-one acid research can be extended to explore its effects on other cell signaling pathways and enzymes involved in energy metabolism.
Conclusion:
In conclusion, 1-Methyl-2-sulfanylideneazepan-4-one acid is a potent antioxidant that has numerous biochemical and physiological effects. It is synthesized through a multi-step process and has been extensively studied for its scientific research applications. Thioctic acid acts by donating electrons to free radicals and neutralizing them, and it has been found to have potential therapeutic effects in various diseases. Thioctic acid has several advantages for lab experiments, but it also has some limitations. Thioctic acid research has several future directions, including the development of 1-Methyl-2-sulfanylideneazepan-4-one acid analogs and the exploration of its effects on other cell signaling pathways and enzymes involved in energy metabolism.
合成法
Thioctic acid is synthesized through a multi-step process that involves the reaction of 1,2-dithiolane-3-pentanoic acid with methylamine and formaldehyde. The resulting product is then treated with sulfuric acid to obtain 1-Methyl-2-sulfanylideneazepan-4-one acid. Thioctic acid can also be synthesized through the reaction of 1,2-dithiolane-3-pentanoic acid with hydrogen sulfide and methylamine.
科学的研究の応用
Thioctic acid has been extensively studied for its antioxidant properties. It has been found to protect against oxidative stress and free radical damage in various cell types. Thioctic acid has also been studied for its potential therapeutic effects in various diseases, including diabetes, Alzheimer's disease, and cardiovascular disease. Moreover, 1-Methyl-2-sulfanylideneazepan-4-one acid has been used in various biochemical assays to measure antioxidant activity and oxidative stress.
特性
CAS番号 |
178218-30-9 |
|---|---|
製品名 |
1-Methyl-2-sulfanylideneazepan-4-one |
分子式 |
C7H11NOS |
分子量 |
157.24 g/mol |
IUPAC名 |
1-methyl-2-sulfanylideneazepan-4-one |
InChI |
InChI=1S/C7H11NOS/c1-8-4-2-3-6(9)5-7(8)10/h2-5H2,1H3 |
InChIキー |
XQAHCYRLMVNEFD-UHFFFAOYSA-N |
SMILES |
CN1CCCC(=O)CC1=S |
正規SMILES |
CN1CCCC(=O)CC1=S |
同義語 |
4H-Azepin-4-one, hexahydro-1-methyl-2-thioxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





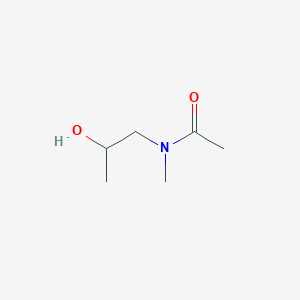

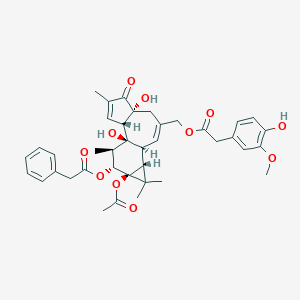
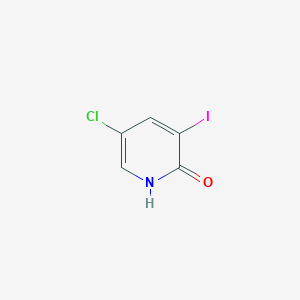
![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)
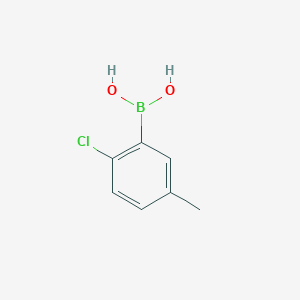
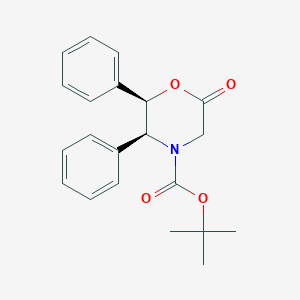

![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)
![3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-,ethyl ester](/img/structure/B68675.png)
